4-(3,3-Difluoropiperidin-1-yl)-3-fluoroaniline
Description
4-(3,3-Difluoropiperidin-1-yl)-3-fluoroaniline is a fluorinated aniline derivative featuring a 3,3-difluoropiperidine substituent at the para position of the aromatic ring and a fluorine atom at the meta position. This compound is structurally characterized by its bicyclic amine moiety, which introduces steric bulk and electronic effects due to the electron-withdrawing fluorine atoms. Such modifications are often employed in medicinal chemistry to enhance metabolic stability, solubility, and target-binding affinity .
Properties
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-9-6-8(15)2-3-10(9)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGONDHTKLLUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)N)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-3-fluoroaniline typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropiperidin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(3,3-Difluoropiperidin-1-yl)-3-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, leading to increased biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperidine/Piperazine Derivatives
4-(4-Boc-piperazin-1-yl)-3-fluoroaniline (CAS 154590-35-9) Structure: Features a tert-butoxycarbonyl (Boc)-protected piperazine group. Properties: The Boc group enhances solubility and stability during synthesis. Molecular weight = 337.4 g/mol .
4-(2,2-Difluoroethoxy)-3-fluoroaniline (EN300-231133)
- Structure : Contains a flexible difluoroethoxy chain instead of a rigid piperidine.
- Properties : Lower molecular weight (221.24 g/mol) compared to the difluoropiperidine analog (C₁₁H₁₆F₂N₂, MW ~242.26 g/mol) .
- Comparison : The difluoroethoxy group may improve membrane permeability but reduce target specificity due to conformational flexibility.
Heterocyclic Derivatives
Properties: Pyrazole substituents enhance π-π stacking interactions in drug-receptor binding . Comparison: The pyrazole moiety may confer higher metabolic stability but lower basicity compared to the difluoropiperidine group.
Pharmacological and Toxicological Profiles
MK-0617 (VLA-4 Antagonist) Relevance: Contains a 3,3-difluoropiperidine-prolyl scaffold linked to 3-fluoroaniline. Activity: Exhibits nanomolar potency (IC₅₀ = 0.4 nM) due to optimal steric and electronic effects of the difluoropiperidine group . Comparison: The standalone 4-(3,3-difluoropiperidin-1-yl)-3-fluoroaniline lacks the prolyl and nicotinoyl moieties of MK-0617, likely reducing integrin-binding affinity.
Safety Profiles of Fluoroaniline Isomers 3-Fluoroaniline: Classified as non-toxic and non-flammable . 4-Fluoroaniline: Skin corrosive (Category 1C) and acutely toxic (Category 4) . Implication: The 3-fluoro substitution in 4-(3,3-difluoropiperidin-1-yl)-3-fluoroaniline likely inherits the favorable safety profile of 3-fluoroaniline.
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Property |
|---|---|---|---|---|
| 4-(3,3-Difluoropiperidin-1-yl)-3-fluoroaniline | C₁₁H₁₆F₂N₂ | ~242.26 | 3,3-Difluoropiperidine | High steric bulk, moderate basicity |
| 4-(4-Boc-piperazin-1-yl)-3-fluoroaniline | C₁₇H₂₅FN₄O₂ | 337.40 | Boc-piperazine | Enhanced solubility, stability |
| 4-(2,2-Difluoroethoxy)-3-fluoroaniline | C₈H₈F₃NO | 221.24 | Difluoroethoxy | Flexible, membrane-permeable |
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline | C₁₁H₁₁FN₄ | 218.23 | Pyrazole | Aromatic, π-π stacking capability |
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